4-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine
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Overview
Description
4-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine is a complex organic compound that belongs to the class of pyrimidines. This compound is characterized by the presence of two pyrimidine rings and a piperazine ring, which are connected through various substituents. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Substitution Reaction: The piperazine ring is then reacted with 2,6-dimethylpyrimidine-4-yl chloride in the presence of a base to form the intermediate compound.
Coupling Reaction: The intermediate is further reacted with N-ethylpyrimidin-2-amine under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, high-throughput reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine rings, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated pyrimidines, nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of pyrimidine N-oxides, while reduction can yield amine derivatives.
Scientific Research Applications
4-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It is investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2,6-dimethylpyrimidine: A simpler pyrimidine derivative with similar structural features.
N-ethylpyrimidin-2-amine: Another pyrimidine derivative with an ethyl group attached to the nitrogen atom.
Piperazine derivatives: Compounds containing the piperazine ring, which can have similar biological activities.
Uniqueness
4-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine is unique due to its combination of two pyrimidine rings and a piperazine ring, which imparts distinct chemical and biological properties. This structural complexity allows for a wide range of interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
4-[4-(2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N7/c1-4-17-16-18-6-5-14(21-16)22-7-9-23(10-8-22)15-11-12(2)19-13(3)20-15/h5-6,11H,4,7-10H2,1-3H3,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPXESPOYAUFFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=CC(=N1)N2CCN(CC2)C3=NC(=NC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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